

A Comprehensive Review of Pivcephalexin Research for Drug Development Professionals

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Compound of Interest

Compound Name: **Pivcephalexin**

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An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the existing research on **Pivcephalexin**, a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the pharmacokinetics, mechanism of action, clinical efficacy, and experimental methodologies related to **Pivcephalexin** and its active moiety, cephalexin.

Introduction

Pivcephalexin, chemically known as (6R,7R)-7-[(2R)-Aminophenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester, is an orally administered prodrug designed to enhance the bioavailability of cephalexin^[1]. Upon oral administration, **Pivcephalexin** is hydrolyzed by esterases in the body to release the active antibiotic, cephalexin, which then exerts its antibacterial effect. This guide will delve into the critical aspects of **Pivcephalexin** and cephalexin research, presenting data in a structured format to facilitate understanding and application in a research and development context.

Physicochemical Properties

Pivcephalexin is a derivative of cephalexin, modified to improve its absorption from the gastrointestinal tract^[1].

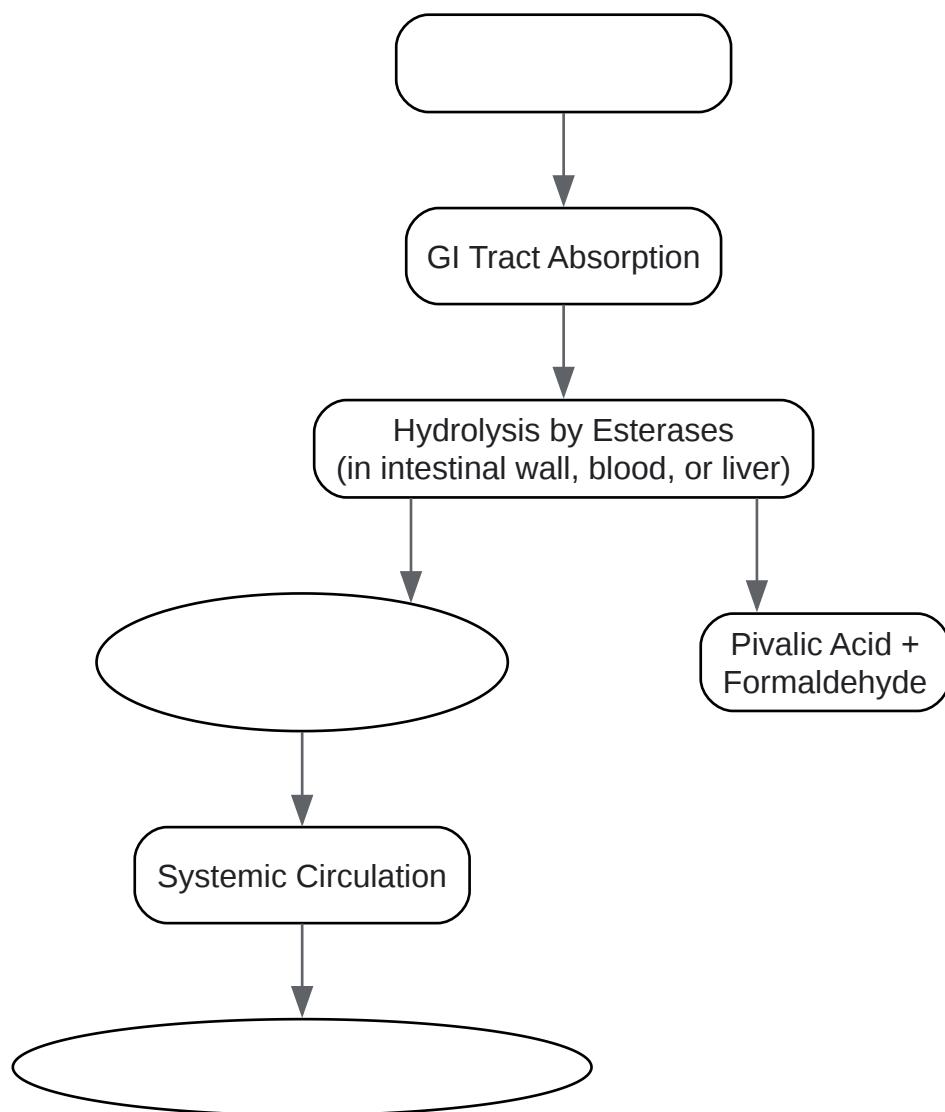
Property	Value	Reference
Molecular Formula	C22H27N3O6S	[1]
Molecular Weight	461.53 g/mol	[1]
CAS Registry Number	63836-75-9	[1]
Synonyms	Pivcephalexin, Cephalexin pivaloyloxymethyl ester	[1] [2]

Mechanism of Action

As a prodrug, **Pivcephalexin** itself is inactive. Its therapeutic effect is derived from the *in vivo* liberation of cephalexin.

Hydrolysis of Pivcephalexin

Pivcephalexin is designed to be absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases to yield cephalexin, pivalic acid, and formaldehyde.

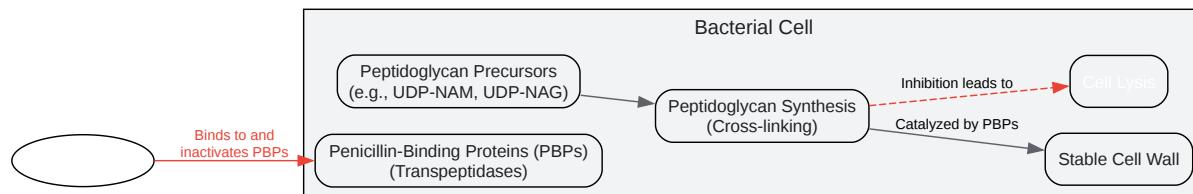


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Caption: Hydrolysis of **Pivcephalexin** to its active form, Cephalexin.

Antibacterial Action of Cephalexin

Cephalexin is a beta-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, a critical component for bacterial structural integrity^{[3][4]}. This action is bactericidal. The mechanism involves the acylation of transpeptidases (also known as penicillin-binding proteins or PBPs) by the beta-lactam ring, rendering them inactive.



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Caption: Mechanism of action of Cephalexin on bacterial cell wall synthesis.

Pharmacokinetics

The pharmacokinetic profile of **Pivcephalexin** is primarily characterized by its conversion to cephalexin. The data presented below pertains to the active moiety, cephalexin, following oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Parameter	Description	Finding	Reference
Absorption	Rapidly absorbed after oral administration.	Peak plasma concentrations are reached within 1 hour. Bioavailability is high, around 90%. [3] [5]	
Distribution	Widely distributed throughout most body fluids.	Volume of distribution (Vd) is approximately 0.23 L/kg. [5]	
Metabolism	Cephalexin undergoes no detectable metabolism.	The drug is largely excreted unchanged. [5]	
Excretion	Primarily excreted in the urine.	Approximately 90% of the unchanged drug is excreted in the urine, making it effective for urinary tract infections. [3]	
Plasma Protein Binding	Low binding to plasma proteins.	Approximately 10% to 15% of cephalexin is bound to plasma proteins. [3]	
Half-life	The elimination half-life is short.	Ranges from 0.5 to 1.2 hours in individuals with normal renal function. [5]	

Pharmacokinetic Parameters of Cephalexin

Parameter	Value	Condition	Reference
Cmax	$18.0 \pm 3.7 \text{ } \mu\text{g/mL}$	500 mg dose, fasting	[5]
Tmax	1.25 (0.75-1.5) hours	500 mg dose, fasting	[5]
AUC0-inf	$38.59 \pm 5.2 \text{ } \mu\text{g.h/mL}$	500 mg dose, fasting	[5]
t _{1/2}	~1 hour	Normal renal function	[6]
Renal Clearance	4.3 mL/min/kg		[5]

In Vitro and In Vivo Antibacterial Activity

Cephalexin demonstrates a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for cephalexin against various bacterial strains.

Bacterial Strain	MIC ₉₀ ($\mu\text{g/mL}$)	Reference
Streptococcus pyogenes	≤ 0.06	[7]
Staphylococcus aureus (methicillin-susceptible)	≤ 2	[7]
Escherichia coli	>64 (β -lactamase positive), 16 (β -lactamase negative)	[7]
Klebsiella pneumoniae	>64 (high-level β -lactamase), 4 (other isolates)	[7]
Haemophilus influenzae	1	[7]
Moraxella catarrhalis	2	[7]

Clinical Efficacy and Safety

Pivcephalexin, through its active metabolite cephalexin, has been evaluated in numerous clinical trials for the treatment of various bacterial infections.

Clinical Trial Data Summary

A comparative study on acute uncomplicated urinary tract infections showed the following results for cephalexin:

Outcome	Cephalexin (250 mg QID for 7 days)	Comparator (Pivmecillinam)	Reference
Clinical Cure/Improvement	93.6%	95.3%	[8]
Bacteriological Success	81.7%	89.7%	[8]
E. coli Eradication Rate	80.6%	90.1%	[8]

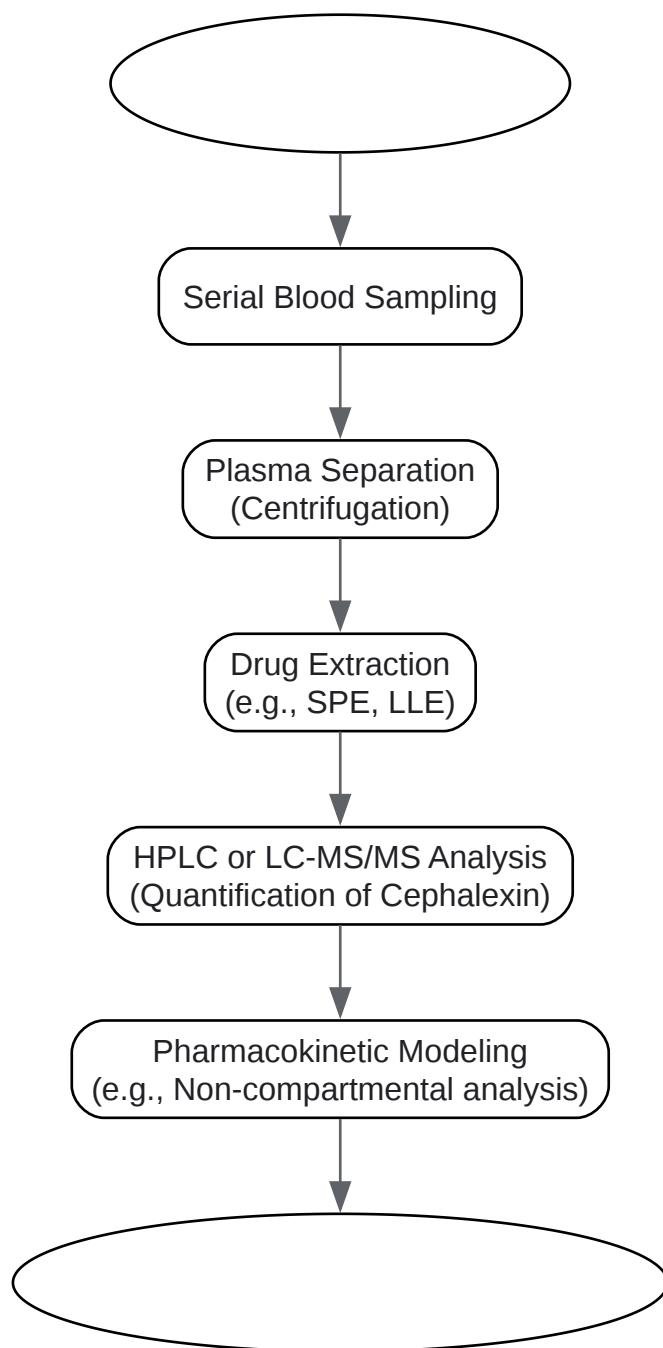
Safety Profile

Cephalexin is generally well-tolerated. The most common adverse effects are gastrointestinal in nature.

Experimental Protocols

Detailed experimental protocols are typically found within the full text of the cited research articles. Below is a summary of the methodologies commonly employed in **Pivcephalexin** and cephalexin research.

Pharmacokinetic Analysis Workflow



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Caption: General workflow for a pharmacokinetic study of **Pivcephalexin**.

- Drug Administration and Sampling: **Pivcephalexin** is administered to subjects, and blood samples are collected at predetermined time points.

- Sample Processing and Analysis: Plasma is separated from the blood samples, and the concentration of the active drug, cephalexin, is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[6].
- Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life[6].

In Vitro Susceptibility Testing

- Methodology: The antibacterial activity of cephalexin is typically determined using standard methods such as broth microdilution or agar dilution according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).
- Procedure: A standardized inoculum of the test organism is exposed to serial dilutions of the antibiotic. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents visible growth of the bacteria after a specified incubation period.

Conclusion

Pivcephalexin serves as an effective prodrug for cephalexin, enhancing its oral absorption. The extensive body of research on cephalexin confirms its efficacy against a range of common bacterial pathogens and a favorable safety profile. This guide has synthesized the key quantitative data, mechanisms of action, and experimental approaches from the available literature to provide a solid foundation for further research and development in the field of cephalosporin antibiotics. For more detailed information, readers are encouraged to consult the full-text articles referenced throughout this document.

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